molecular formula C14H22O2S B8676363 2-(8-Sulfanyloctyl)benzene-1,4-diol CAS No. 134767-25-2

2-(8-Sulfanyloctyl)benzene-1,4-diol

Cat. No.: B8676363
CAS No.: 134767-25-2
M. Wt: 254.39 g/mol
InChI Key: MBCQHPMPBZKPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Sulfanyloctyl)benzene-1,4-diol is a hydroquinone derivative featuring a linear octyl chain terminated with a sulfhydryl (-SH) group at the C8 position. This compound combines the redox-active 1,4-diol moiety with a thiol-functionalized alkyl chain, enabling dual functionality: (i) the hydroquinone core participates in electron-transfer processes, and (ii) the thiol group facilitates strong interactions with metal surfaces (e.g., gold nanoparticles) via Au-S bonds .

Properties

CAS No.

134767-25-2

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

2-(8-sulfanyloctyl)benzene-1,4-diol

InChI

InChI=1S/C14H22O2S/c15-13-8-9-14(16)12(11-13)7-5-3-1-2-4-6-10-17/h8-9,11,15-17H,1-7,10H2

InChI Key

MBCQHPMPBZKPBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCCCCCCCS)O

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length and Thiol Positioning

  • 2-(12-Mercaptododecyl)benzene-1,4-diol (C12 chain): This analog has a longer dodecyl chain (12 carbons) compared to the C8 chain in the target compound. The extended chain enhances stability in gold nanoparticle (AuNP) assemblies by promoting van der Waals interactions between adjacent alkyl chains . Applications in nanomaterial functionalization are well-documented, with the thiol group enabling robust AuNP conjugation.

Branched vs. Linear Alkyl Substituents

  • 2-(1-Methyl-octyl)-benzene-1,4-diol: The branched methyl-octyl substituent alters steric and electronic properties compared to the linear sulfanyloctyl chain.

Unsaturated and Prenylated Derivatives

  • (R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol: Features an isoprenoid chain with conjugated double bonds and a hydroxyl group.
  • 2-((E)-3,7-Dimethylocta-2,6-dienyl)benzene-1,4-diol (Geranyl derivative):
    The geranyl group (a diterpene) increases lipophilicity, improving membrane permeability and cytotoxic activity in cancer cells .

Polar Functional Groups

  • 2-(1S,3R-Dihydroxybutyl)benzene-1,4-diol :
    The dihydroxybutyl substituent introduces additional hydrogen-bonding sites, enhancing water solubility. However, this compound showed only weak antimicrobial activity (MIC = 400 µg/mL against S. aureus), suggesting that polar groups may reduce membrane penetration efficiency .

Azo and Nitro-Substituted Derivatives

  • [(E)-2-(2-Nitrophenyl)diazenyl)benzene-1,4-diol]: The diazenyl (-N=N-) and nitro (-NO₂) groups confer broad-spectrum antimicrobial activity (MIC = 15.63–31.25 µg/mL) and anti-inflammatory effects. The electron-withdrawing nitro group enhances redox activity, a feature absent in the sulfanyloctyl analog .

Table 1: Key Properties of Selected Analogs

Compound Name Key Structural Features Notable Activities/Applications Reference
2-(8-Sulfanyloctyl)-benzene-1,4-diol C8-SH, hydroquinone core AuNP conjugation (inferred)
2-(12-Mercaptododecyl)-benzene-1,4-diol C12-SH, linear chain AuNP stabilization
(R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)-benzene-1,4-diol Isoprenoid chain, hydroxyl Anti-inflammatory (IL-18 inhibition)
[(E)-2-(2-Nitrophenyl)diazenyl)benzene-1,4-diol] Azo, nitro groups Antimicrobial, anti-inflammatory
2-(1S,3R-Dihydroxybutyl)-benzene-1,4-diol Dihydroxybutyl Weak antimicrobial

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